

# A Head-to-Head Comparison of LRK-4189 and Regorafenib in Oncology

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## Compound of Interest

Compound Name: LRK-4189

Cat. No.: B15543668

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For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the novel targeted protein degrader, **LRK-4189**, and the established multi-kinase inhibitor, regorafenib. This analysis is based on available preclinical and clinical data for each compound.

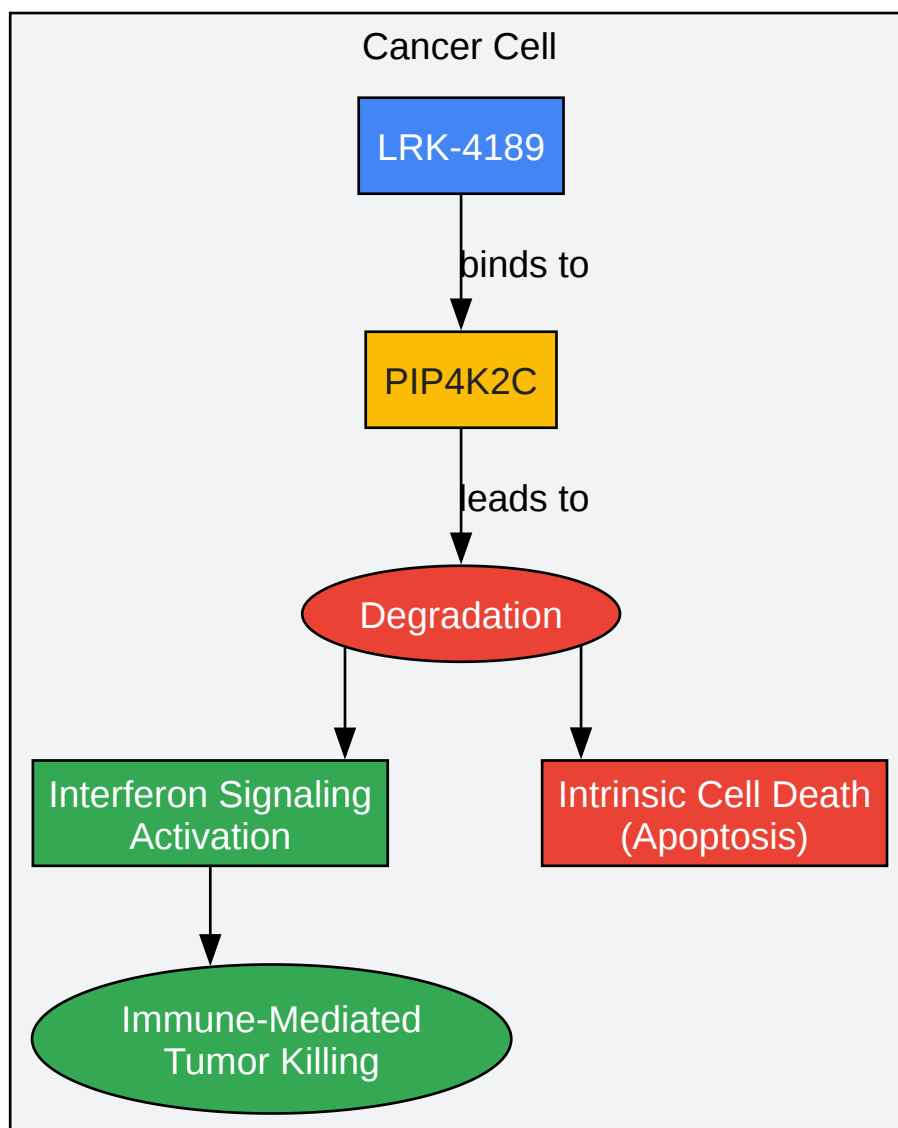
Regorafenib is an established oral multi-kinase inhibitor approved for treating several types of cancer, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2][3] In contrast, **LRK-4189** is a first-in-class, orally active and selective degrader of the lipid kinase PIP4K2C, currently in early-stage clinical development for microsatellite stable (MSS) colorectal cancer and other solid tumors.[4][5][6][7] Given the early phase of **LRK-4189**'s development, this comparison is primarily based on preclinical data for **LRK-4189** versus the extensive preclinical and clinical data available for regorafenib.

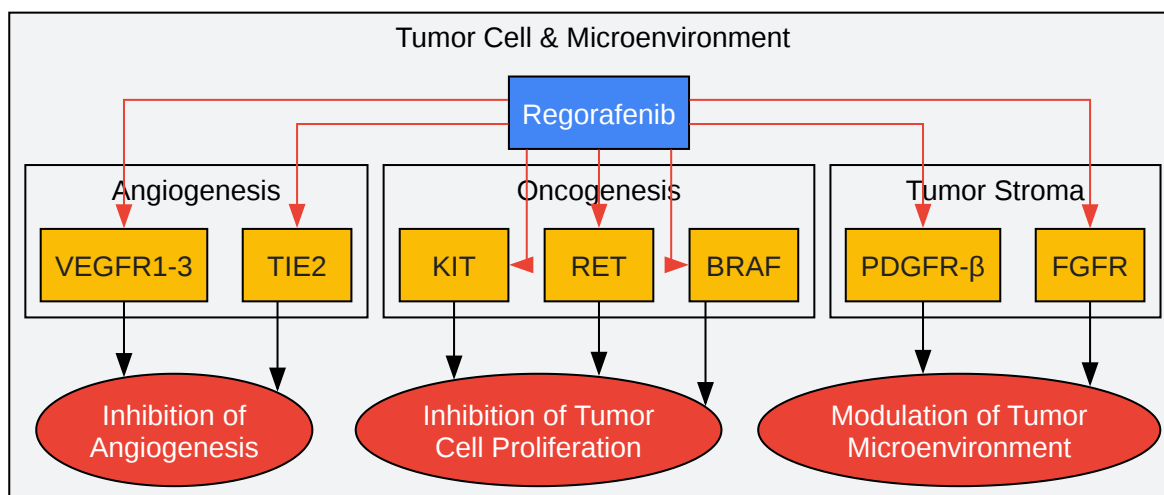
## Mechanism of Action

**LRK-4189** represents a novel therapeutic modality as a targeted protein degrader. It specifically targets and degrades Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[5][6][7] PIP4K2C is a lipid kinase that cancer cells co-opt to enhance their survival and evade the immune system.[5][8][9] By degrading PIP4K2C, **LRK-4189** induces intrinsic cancer cell death and activates interferon signaling, which in turn triggers immune-mediated tumor killing.[5][6][8][10] This dual action of direct tumor cell killing and immune system activation is a key feature of its mechanism.

Regorafenib, on the other hand, is a multi-kinase inhibitor that blocks the activity of several protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. [1][2][11][12] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptor Beta (PDGFR- $\beta$ ), Fibroblast Growth Factor Receptor (FGFR), KIT, RET, and BRAF. [1][12][13] By inhibiting these kinases, regorafenib disrupts tumor blood supply, inhibits tumor cell proliferation and survival, and modulates the tumor microenvironment. [1][11]

## Signaling Pathway Diagrams





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